Cas no 95233-36-6 (1-(4-(4-Chlorophenyl)cyclohexyl)ethanone)
1-(4-(4-Chlorophenyl)cyclohexyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone
- 1-[4-(4-Chlorophenyl)cyclohexyl]-Ethanone
- 4'-ACETYLCYCLOHEXYL CHLOROBENZENE
- Ethanone,1-[4-(4-chlorophenyl)cyclohexyl]-
- FLHSIPCMAJDSGB-HAQNSBGRSA-N
- 1-(4-(4-chlorophenyl)cyclohexyl)ethan-1-one
- 1-[4-(4-chlorophenyl)cyclohexyl]ethan-1-one
- 91161-85-2
- KVS452J2KN
- trans-4-(p-Chlorophenyl)-1-acetylcyclohexane
- 4-(4-Chlorophenyl)-1-acetylcyclohexane, trans-
- AC-14592
- Ethanone, 1-[4-(4-chlorophenyl)cyclohexyl]-
- 95233-36-6
- trans-4-(4-chlorophenyl)cyclohexyl-1-ethanone
- 1-[4-(4-chlorophenyl)cyclohexyl]ethanone
- Ethanone, 1-[4-(4-chlorophenyl)cyclohexyl]-, trans-
- Atovaquone Impurity 3
- 1-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]ethan-1-one
- AKOS015961715
- SCHEMBL3219203
- SCHEMBL1837178
- trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane
- 1-[trans-4-(4-Chlorophenyl)cyclohexyl]ethanone
- T52V62EK78
- FT-0660546
- Atovaquone Impurity 1
- Ethanone, 1-[trans-4-(4-chlorophenyl)cyclohexyl]-
- cis-4-(4-Chlorophenyl)-1-acetylcyclohexane
- TRANS-4-(4-CHLOROPHENYL)-1-ACETYLCYCLOHEXANE
-
- Inchi: 1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3
- InChI Key: FLHSIPCMAJDSGB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1CCC(C(C)=O)CC1
Computed Properties
- Exact Mass: 236.09700
- Monoisotopic Mass: 236.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.20280
1-(4-(4-Chlorophenyl)cyclohexyl)ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-(4-Chlorophenyl)cyclohexyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202702-1g |
1-(4-(4-chlorophenyl)cyclohexyl)ethan-1-one |
95233-36-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM202702-1g |
1-(4-(4-chlorophenyl)cyclohexyl)ethan-1-one |
95233-36-6 | 95% | 1g |
$421 | 2021-06-15 |
1-(4-(4-Chlorophenyl)cyclohexyl)ethanone Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone
Professional Introduction to Compound with CAS No. 95233-36-6 and Product Name: 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone
The compound with the CAS number 95233-36-6 and the product name 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of a chlorophenyl moiety and a cyclohexyl side chain in its molecular structure contributes to its distinct chemical properties, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating aromatic rings with substituents that can modulate biological activity. The 4-chlorophenyl group in 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone is known to enhance binding affinity to certain biological targets, which is a critical factor in drug design. This feature has prompted researchers to investigate its role in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex molecules. The ethanone backbone provides a versatile platform for further functionalization, allowing chemists to introduce additional groups that can fine-tune the pharmacological properties of the final product. Such flexibility is highly valued in medicinal chemistry, where precision and predictability are paramount.
Recent studies have highlighted the importance of 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone in the development of compounds that target neurological disorders. The structural similarity to known active pharmaceutical ingredients (APIs) has prompted researchers to explore its efficacy in modulating neurotransmitter activity. Preliminary findings suggest that derivatives of this compound may exhibit promising effects on pathways associated with cognitive function and neuroprotection.
The synthesis of 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to construct the desired framework efficiently. The chlorophenyl group, in particular, necessitates controlled conditions to prevent unwanted side reactions, underscoring the compound's complexity and the expertise required for its production.
In addition to its pharmaceutical applications, this compound has shown potential in material science research. The unique combination of aromatic and aliphatic moieties allows it to interact with various materials, making it a candidate for developing new polymers or coatings with enhanced properties. Such interdisciplinary applications underscore the versatility of 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone and its relevance beyond traditional drug discovery.
As computational chemistry advances, virtual screening methods are increasingly being used to identify promising candidates like 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone for further experimental validation. Molecular docking simulations have revealed that this compound can bind effectively to several protein targets, suggesting multiple therapeutic avenues. These computational insights have accelerated the drug discovery process by narrowing down the pool of compounds worth investigating.
The environmental impact of synthesizing and handling 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable practices in chemical manufacturing are not only economically beneficial but also align with global efforts to promote environmental stewardship.
Future research directions for this compound include exploring its role in combinatorial therapies, where it might be used alongside other agents to enhance therapeutic outcomes. The ability to modify its structure allows for tailoring its properties for specific applications, whether it be as a standalone drug or as part of a synergistic treatment regimen.
In conclusion, 1-(4-(4-Chlorophenyl)cyclohexyl)ethanone (CAS No. 95233-36-6) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural features, combined with promising preliminary findings, make it a compelling candidate for further research and development. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly vital role in shaping the future of medicine and materials science.
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